molecular formula C8H18N2O B1469703 2-(4-Ethyl-2-piperazinyl)-1-ethanol CAS No. 1784346-58-2

2-(4-Ethyl-2-piperazinyl)-1-ethanol

Cat. No. B1469703
CAS RN: 1784346-58-2
M. Wt: 158.24 g/mol
InChI Key: XIWONLVSQDWFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethyl-2-piperazinyl)-1-ethanol, also known as EPE, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a member of the piperazine family of compounds, which are known for their ability to bind to a variety of biological molecules. EPE is of particular interest due to its ability to bind to a variety of proteins, including those involved in the regulation of gene expression. This has led to its use in a variety of scientific research applications, including studies of gene expression, protein-protein interactions, and drug-target interactions.

Scientific Research Applications

2-(4-Ethyl-2-piperazinyl)-1-ethanol has been used in a variety of scientific research applications. One of the most common applications is in the study of gene expression. This compound has been used to study the regulation of gene expression by binding to transcription factors, which are proteins that regulate the expression of genes. Additionally, this compound has been used to study protein-protein interactions, as it can bind to both proteins and DNA. It has also been used to study drug-target interactions, as it can bind to both drugs and their targets.

Mechanism of Action

2-(4-Ethyl-2-piperazinyl)-1-ethanol binds to a variety of proteins, including transcription factors and other proteins involved in the regulation of gene expression. Additionally, it can bind to both DNA and proteins involved in protein-protein interactions. The binding of this compound to these proteins is thought to be mediated by hydrogen bonding and van der Waals forces.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that this compound can bind to a variety of proteins and transcription factors, which can affect gene expression. Additionally, studies have shown that this compound can affect the activity of enzymes involved in metabolism, as well as proteins involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 2-(4-Ethyl-2-piperazinyl)-1-ethanol in laboratory experiments offers a number of advantages. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of applications. Additionally, it can bind to a variety of proteins and transcription factors, making it useful for studying gene expression. However, it is important to note that this compound can also bind to other molecules, such as DNA, which can interfere with experiments.

Future Directions

2-(4-Ethyl-2-piperazinyl)-1-ethanol has been studied for its potential applications in scientific research, and there are a number of potential future directions for research. One potential direction is the use of this compound to study protein-protein interactions. Additionally, this compound could be used to study the regulation of gene expression by transcription factors, as well as the effects of drugs on their targets. Additionally, this compound could be used to study the effects of environmental factors, such as temperature and pH, on gene expression. Finally, this compound could be used to study the effects of mutations on gene expression and protein-protein interactions.

properties

IUPAC Name

2-(4-ethylpiperazin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-2-10-5-4-9-8(7-10)3-6-11/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWONLVSQDWFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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